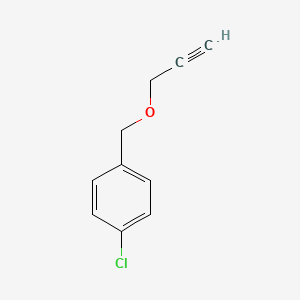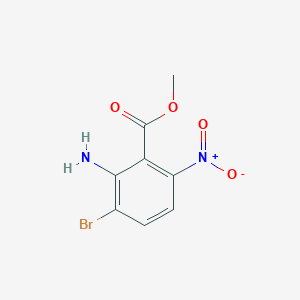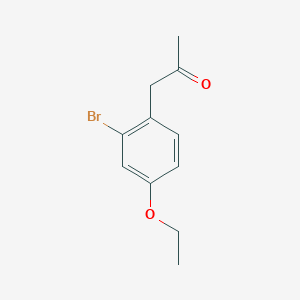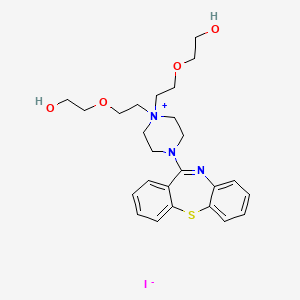
(S)-1-((S)-4-Benzylpiperazin-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-((S)-4-Benzylpiperazin-2-yl)ethanol is a chiral compound that features a piperazine ring substituted with a benzyl group and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-4-Benzylpiperazin-2-yl)ethanol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Ethanol Moiety: The final step involves the addition of the ethanol group, which can be achieved through the reduction of the corresponding ketone or aldehyde using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-((S)-4-Benzylpiperazin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Benzylpiperazine carboxylic acid.
Reduction: Benzylpiperazine.
Substitution: Various substituted benzylpiperazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-1-((S)-4-Benzylpiperazin-2-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biology: The compound is studied for its potential effects on neurotransmitter receptors and transporters.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of (S)-1-((S)-4-Benzylpiperazin-2-yl)ethanol involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-((S)-4-Methylpiperazin-2-yl)ethanol: Similar structure but with a methyl group instead of a benzyl group.
(S)-1-((S)-4-Phenylpiperazin-2-yl)ethanol: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
(S)-1-((S)-4-Benzylpiperazin-2-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The benzyl group enhances lipophilicity and may influence the compound’s ability to cross the blood-brain barrier, making it particularly interesting for central nervous system applications.
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
(1S)-1-[(2S)-4-benzylpiperazin-2-yl]ethanol |
InChI |
InChI=1S/C13H20N2O/c1-11(16)13-10-15(8-7-14-13)9-12-5-3-2-4-6-12/h2-6,11,13-14,16H,7-10H2,1H3/t11-,13-/m0/s1 |
Clave InChI |
AEFZVMAENDWYTI-AAEUAGOBSA-N |
SMILES isomérico |
C[C@@H]([C@@H]1CN(CCN1)CC2=CC=CC=C2)O |
SMILES canónico |
CC(C1CN(CCN1)CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


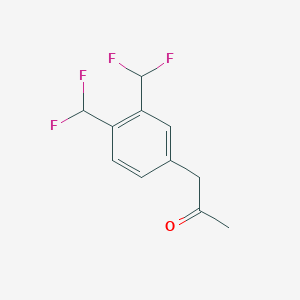
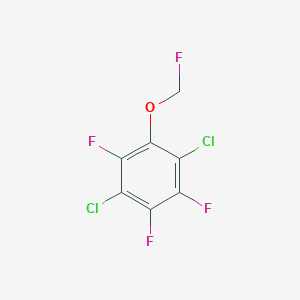


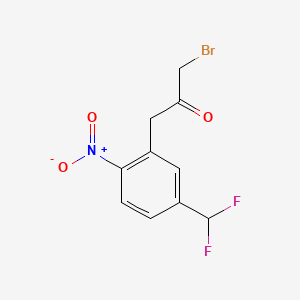

![2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol](/img/structure/B14062588.png)
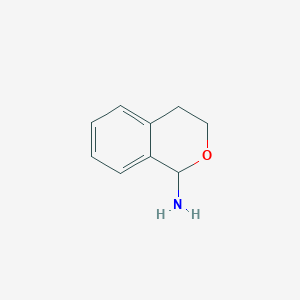
![[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062595.png)
